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molecular formula C9H17N3O2 B3102460 9-Azidononanoic acid CAS No. 141779-77-3

9-Azidononanoic acid

Cat. No. B3102460
M. Wt: 199.25 g/mol
InChI Key: CDKGQZWXTZZOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05767088

Procedure details

9-Bromo-nonanoic acid (3.82 g, 17 mmol) was dissolved in DMF (30 mL) and sodium azide (1.11 g, 17 mmol) was added. The solution was heated to 80° C. and stirred overnight. The reaction was poured onto ice and extracted with DCM (3×200 mL). The combined extracts were washed with water (3×200 mL), brine (200 mL), and dried over MgSO4. The solvent was removed in vacuo to give a clear oil 2.83 g (84% yield);
Quantity
3.82 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Name
Yield
84%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11].[N-:13]=[N+:14]=[N-:15].[Na+]>CN(C=O)C>[N:13]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[N+:14]=[N-:15] |f:1.2|

Inputs

Step One
Name
Quantity
3.82 g
Type
reactant
Smiles
BrCCCCCCCCC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.11 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×200 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water (3×200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(=[N+]=[N-])CCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.83 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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